Metirosine

Catalog No.
S540986
CAS No.
658-48-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metirosine

CAS Number

658-48-0

Product Name

Metirosine

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)

InChI Key

NHTGHBARYWONDQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

solubility

Very slightly soluble
2.48e+00 g/L

Synonyms

alpha Methyl p tyrosine, alpha Methyl para tyrosine, alpha Methyltyrosine, alpha Methyltyrosine Hydrochloride, alpha MPT, alpha-methyl- DL-Tyrosine, alpha-Methyl-p-tyrosine, alpha-Methyl-para-tyrosine, alpha-Methyltyrosine, alpha-Methyltyrosine Hydrochloride, alpha-Methyltyrosine, (+,-)-Isomer, alpha-Methyltyrosine, (D,L)-Isomer, alpha-Methyltyrosine, (L)-Isomer, alpha-MPT, Demser, DL-Tyrosine, alpha-methyl-, Hydrochloride, alpha-Methyltyrosine, Metirosine, Metyrosine, Racemetirosine

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)[O-])[NH3+]

The exact mass of the compound Metirosine is 195.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble2.48e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metirosine (CAS 658-48-0), supplied commercially as the racemic mixture DL-alpha-methyltyrosine (Racemetirosine), is a synthetic amino acid derivative and a potent competitive inhibitor of tyrosine 3-monooxygenase (tyrosine hydroxylase, TH)[1]. As the rate-limiting enzyme in catecholamine biosynthesis, TH is responsible for converting natural tyrosine to L-DOPA. By incorporating a sterically hindering alpha-methyl group, this compound resists standard enzymatic degradation, providing sustained blockade of dopamine, norepinephrine, and epinephrine synthesis [2]. In industrial and laboratory procurement, the racemic form (CAS 658-48-0) is highly prioritized over the enantiopure L-isomer (CAS 672-87-7) for bulk biochemical assays, large-scale animal depletion models, and solid-phase peptide synthesis. It offers a highly cost-effective substitute that maintains the necessary chemical reactivity and biological transport competition without the premium associated with chiral resolution [3].

Substituting racemic Metirosine (DL-alpha-methyltyrosine) with natural L-Tyrosine or downstream inhibitors like alpha-methyl-DOPA fundamentally alters experimental and synthetic outcomes [1]. Natural L-Tyrosine acts as a rapidly metabolized substrate rather than an inhibitor, failing to arrest catecholamine synthesis. Conversely, downstream modulators like alpha-methyl-DOPA inhibit DOPA decarboxylase and are subsequently converted into false neurotransmitters (e.g., alpha-methylnorepinephrine), which confound neurochemical assays by actively stimulating adrenergic receptors [2]. Metirosine specifically targets the first, rate-limiting step (TH), ensuring a clean, absolute depletion of downstream catecholamines without generating active false-transmitter artifacts. Furthermore, attempting to substitute the racemate (CAS 658-48-0) with the pure L-isomer (CAS 672-87-7) in early-stage peptide synthesis or high-throughput LAT-1 transport screening unnecessarily inflates procurement costs by orders of magnitude without proportional gains in base chemical utility, as the D-isomer in the racemate actively contributes to cellular transport blockade [3].

Catecholamine Depletion Efficiency vs. Downstream Modulators

When establishing models of catecholamine deficiency, the choice of inhibitor dictates the purity of the neurochemical environment. Metirosine (DL-AMPT) targets the rate-limiting Tyrosine Hydroxylase (TH) step, achieving a 50 to 79 percent absolute reduction in total catecholamines (dopamine, norepinephrine, epinephrine) at standard dosages [1]. In contrast, alpha-methyl-DOPA acts downstream at the DOPA decarboxylase step. While it reduces normal catecholamines, it is metabolized into alpha-methylnorepinephrine, a false neurotransmitter that actively binds receptors and confounds baseline measurements[2].

Evidence DimensionMechanism of Catecholamine Depletion
Target Compound DataMetirosine (DL-AMPT): 50-79% absolute reduction in total catecholamines via rate-limiting TH inhibition.
Comparator Or BaselineAlpha-methyl-DOPA: Generates active false neurotransmitters (alpha-methylnorepinephrine) rather than achieving absolute depletion.
Quantified DifferenceMetirosine provides true depletion without receptor-activating artifacts.
ConditionsIn vivo catecholamine synthesis blockade models.

Procuring Metirosine is essential for researchers requiring a clean catecholamine depletion model without the confounding receptor activation caused by false transmitters.

LAT-1 Transporter Competition and Cost-Utility vs. Enantiopure L-Metirosine

For large-scale cellular starvation assays targeting the L-type amino acid transporter 1 (LAT-1), the racemic form (CAS 658-48-0) offers a distinct functional and economic advantage over the pure L-isomer (CAS 672-87-7). While the L-isomer is the active TH inhibitor, both the D- and L-isomers in the racemate actively compete with natural amino acids for LAT-1 (CD98) cellular uptake [1]. This dual-enantiomer saturation effectively blocks intracellular precursor transport at a fraction of the bulk procurement cost required for the chirally resolved L-isomer .

Evidence DimensionLAT-1 Transporter Competition & Cost-Utility
Target Compound DataRacemic Metirosine (CAS 658-48-0): 100% of mass competes for LAT-1 transport (both D and L isomers) at standard bulk pricing.
Comparator Or BaselineEnantiopure L-Metirosine (CAS 672-87-7): Higher cost per gram; lacks the added LAT-1 saturation mass provided by the D-isomer.
Quantified DifferenceRacemate provides equivalent or superior transport blockade per dollar spent in non-chiral-dependent assays.
ConditionsIn vitro LAT-1 (CD98) cellular uptake assays.

Allows buyers to achieve effective cellular amino acid starvation and transport blockade at a significantly lower budget for high-throughput studies.

Metabolic Stability and Half-Life vs. Natural L-Tyrosine

The structural addition of the alpha-methyl group fundamentally alters the compound's processability and in vivo stability compared to natural L-Tyrosine. Natural L-Tyrosine is rapidly degraded via natural decarboxylation and transamination pathways, possessing a half-life measured in minutes, making it unsuitable for sustained inhibition [1]. Metirosine's alpha-methyl group provides steric hindrance against these enzymes, yielding a sustained physiological presence that requires 48 to 72 hours to reach maximum steady-state catecholamine depletion [2].

Evidence DimensionMetabolic Half-Life and Stability
Target Compound DataMetirosine (DL-AMPT): Alpha-methyl group blocks transamination, yielding sustained stability (max effect at 48-72 hours).
Comparator Or BaselineNatural L-Tyrosine: Rapidly degraded via natural metabolic pathways (half-life in minutes).
Quantified DifferenceMetirosine provides multi-day stability and inhibition, whereas natural tyrosine is rapidly cleared.
ConditionsIn vivo pharmacokinetic tracking and enzymatic degradation assays.

Critical for procurement in long-term in vivo studies or as a stable building block in solid-phase peptide synthesis where resistance to enzymatic cleavage is required.

Large-Scale In Vivo Catecholamine Depletion Models

Due to its mechanism of blocking the rate-limiting Tyrosine Hydroxylase step without generating false neurotransmitters, the racemic form of Metirosine is the standard, cost-effective choice for inducing systemic dopamine and norepinephrine depletion in rodent models for behavioral and neuropharmacological research[1].

LAT-1 Transporter Blockade in Oncology Assays

Utilized in high-throughput cellular assays targeting the L-type amino acid transporter 1 (LAT-1). The racemic mixture is highly efficient here, as both enantiomers actively compete with natural amino acids to starve rapidly dividing cells of essential precursors, maximizing transport saturation per gram procured[2].

Solid-Phase Peptide Synthesis (SPPS)

Serves as a sterically hindered, enzymatically stable unnatural amino acid building block. The alpha-methyl group prevents standard transamination and decarboxylation, making it an ideal precursor for developing degradation-resistant peptide therapeutics where chiral resolution can be managed post-synthesis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

LogP

-1.7
-1.7

Appearance

Solid powder

Melting Point

312.5 °C
312.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X88TTO174Z

Drug Indication

For use in the treatment of patients with pheochromocytoma, for preoperative preparation of patients for surgery, management of patients when surgery is contraindicated, and chronic treatment of patients with malignant pheochromocytoma.

Pharmacology

Racemetyrosine is a dysfunctional and modified form of the non-essential amino acid tyrosine and an inhibitor of tyrosine hydroxylase (TH; tyrosine 3-monooxygenase), with potential antineoplastic activity. Upon administration, racemetyrosine is specifically taken up by cancer cells through the transporter L-amino acid transferase-1 (LAT1; CD98). As a tyrosine derivative and faulty amino acid protein building block, racemetyrosine prevents protein synthesis in cancer cells. Specifically, this prevents mucin-1 (MUC1) protein synthesis. MUC1 is highly overexpressed by most cancer cells and regulates the increased reactive oxygen species (ROS) in cancer cells created from the altered metabolism that cancer cells utilize, by upregulating key antioxidant defenses and preventing ROS-mediated apoptosis. In the absence of MUC1, ROS levels are increased, leading to an increase in oxidative stress, and induction of apoptosis. Also, being a protective transmembrane protein, MUC1 is part of the protective layer on the outside of cancer cells and plays a key role in shielding the cancer cell from the immune system. The loss of MUC1 compromises the cell membrane, thereby making the cancer cell more vulnerable to be recognized and attacked by the immune system. Normal cells do not regularly take up certain non-essential amino acids, such as tyrosine, but readily convert phenylalanine to tyrosine, so normal healthy cells are not expected to consume racemetyrosine. In addition, racemetyrosine competes with tyrosine at the tyrosine-binding site of TH, thereby inhibiting TH, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), which is an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This inhibits the synthesis of catecholamines.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KB - Tyrosine hydroxylase inhibitors
C02KB01 - Metirosine

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TH [HSA:7054] [KO:K00501]

Other CAS

672-87-7

Wikipedia

AMPT

General Manufacturing Information

Tyrosine, .alpha.-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
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